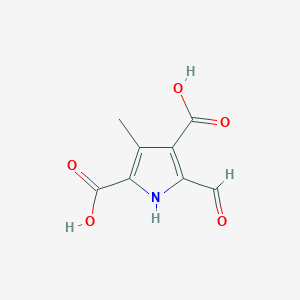

5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid

Description

Properties

IUPAC Name |

5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-3-5(7(11)12)4(2-10)9-6(3)8(13)14/h2,9H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNXNXMHDXRXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)O)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646425 | |

| Record name | 5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79754-38-4 | |

| Record name | 5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol

The oxidative method starts with 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester (Compound 1 ). Treatment with ceric ammonium nitrate (CAN) in a ternary solvent system (tetrahydrofuran, acetic acid, and water) selectively oxidizes the α-methyl group to a formyl moiety (Compound 2 ) (Figure 1).

Reaction Conditions:

Mechanistic Insights

CAN mediates a single-electron transfer (SET) process, generating a radical intermediate at the α-methyl group. Subsequent oxidation and hydrolysis yield the formyl functionality. The steric protection provided by the ester groups ensures regioselectivity at the 5-position.

Advantages:

- High regioselectivity and yield (>95%).

- Mild reaction conditions (room temperature, short duration).

Limitations:

- Requires careful handling of CAN, a strong oxidizer.

- Limited scalability due to the cost of cerium reagents.

Vilsmeier-Haack Formylation

Reaction Protocol

The Vilsmeier-Haack approach employs N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate a reactive chloroiminium intermediate. This electrophile attacks the electron-rich 5-position of the pyrrole ring, followed by hydrolysis to yield the formyl derivative (Compound 2 ).

Reaction Conditions:

Mechanistic Insights

The reaction proceeds via the formation of a chloroiminium ion (Vilsmeier reagent), which acts as an electrophile. The pyrrole’s aromaticity facilitates attack at the 5-position, followed by aqueous workup to hydrolyze the iminium intermediate to the aldehyde.

Advantages:

- Applicable to electron-rich heterocycles.

- Scalable with standard laboratory equipment.

Limitations:

- Requires strict anhydrous conditions.

- POCl₃ is highly corrosive and moisture-sensitive.

Comparative Analysis of Methods

| Parameter | CAN Oxidation | Vilsmeier-Haack |

|---|---|---|

| Yield | 98% | 70–85% |

| Reaction Time | 1 hour | 12–24 hours |

| Regioselectivity | High (5-position) | Moderate |

| Scalability | Limited (cost of CAN) | High |

| Safety Considerations | Oxidizer handling | Corrosive reagents |

Industrial Production Considerations

While laboratory-scale syntheses prioritize yield and selectivity, industrial processes emphasize cost-effectiveness and scalability. Continuous flow reactors have been proposed to optimize the Vilsmeier-Haack method, reducing reaction times and improving safety profiles. Catalyst recycling and solvent recovery systems are critical for large-scale applications.

Derivatives and Post-Synthetic Modifications

The formyl group in this compound serves as a versatile handle for further functionalization:

- Reduction: Sodium borohydride converts the formyl group to hydroxymethyl, enabling access to alcohol derivatives.

- Oxidation: Strong oxidants like KMnO₄ yield the carboxylic acid analog, useful in coordination chemistry.

- Condensation Reactions: The aldehyde participates in Knoevenagel and Wittig reactions to extend conjugation.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group undergoes nucleophilic addition and condensation reactions. A notable example involves:

-

Formation of Schiff bases with primary amines under mild conditions (room temperature, aprotic solvents)

-

Cyclocondensation reactions to form fused heterocycles like pyrrolo[3,4-b]pyrroles

Example Procedure ( ):

A mixture of 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid (1 mmol), ammonium sulfate (0.67 mmol), and hexamethyldisilazane (HMDS, 20 mL) was refluxed for 5 hours. After quenching with water, trimethylsilyl triflate (TMSOTf) was added to yield a fused pyrrolone derivative (97% yield, 82.1% purity).

| Reaction Type | Reagents/Conditions | Product Class | Yield |

|---|---|---|---|

| Aldehyde Cyclization | HMDS, TMSOTf, reflux | Pyrrolo[3,4-b]pyrrole | 97% |

Ester Hydrolysis

The diethyl ester derivative (precursor to the acid) undergoes hydrolysis under acidic or basic conditions:

-

Saponification : NaOH/EtOH reflux to yield the dicarboxylic acid

-

Acid-Catalyzed Hydrolysis : HCl/H₂O at elevated temperatures

| Compound | Functional Groups | Key Reactivity |

|---|---|---|

| Diethyl 5-formyl-3-methylpyrrole-2,4-dicarboxylate | Aldehyde, esters | Hydrolysis, nucleophilic substitution |

| This compound | Aldehyde, carboxylic acids | Condensation, metal chelation |

Amide Bond Formation

The carboxylic acid groups participate in coupling reactions using standard peptide synthesis reagents:

-

Activation with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF at 0–4°C.

-

Reaction with amines (e.g., N,N-dimethylethylenediamine) at room temperature for 12 hours.

-

Isolation via pH adjustment (saturated Na₂CO₃) and extraction (CH₂Cl₂/10% MeOH).

Key Data :

-

Typical yields: 59–82%

-

Applications: Synthesis of fluorescent probes and bioactive amides

Reaction Mechanism Insights

-

Aldehyde Reactivity : The electron-deficient pyrrole ring enhances electrophilicity of the formyl group, facilitating nucleophilic attacks.

-

Carboxylic Acid Coordination : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications.

Comparative Reactivity

The compound’s reactivity differs from structurally similar derivatives:

| Derivative | Key Structural Difference | Reactivity Profile |

|---|---|---|

| 5-Acetyl-3-methylpyrrole-2,4-dicarboxylic acid | Acetyl instead of formyl | Reduced electrophilicity |

| Ethyl 3-methylpyrrole-2-carboxylate | Single ester group | Limited cross-coupling potential |

Scientific Research Applications

Organic Synthesis

5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive formyl and carboxylic acid groups enable the formation of various derivatives that are valuable in organic chemistry.

Research has indicated that this compound possesses notable biological activities:

- Antimicrobial Properties: Studies have shown that it exhibits significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, it demonstrated an MIC of 8 ng/mL against MRSA, indicating potential as a lead compound for new antibacterial agents .

- Anticancer Potential: Preliminary investigations suggest that derivatives of this compound may have anticancer properties. Further research is needed to elucidate its mechanism of action against cancer cells .

Medicinal Chemistry

This compound is explored as a building block for developing new drugs targeting various diseases. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of 5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Differences :

- Solubility: Ester derivatives exhibit higher solubility in non-polar solvents compared to the polar, acidic parent compound.

- Stability : The ethyl ester’s stability under oxidative conditions is superior, as ester groups resist decarboxylation .

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

This analog (C₈H₉NO₃, MW 167.16) replaces the 3-methyl and 2,4-dicarboxylic acid groups with 2,4-dimethyl and a single carboxylic acid. Structural similarities include:

- Formyl Group : Both compounds retain the formyl substituent, enabling Schiff base formation .

- Thermal Stability : The dimethyl variant shows comparable thermal stability (decomposition >200°C) but lower acidity due to fewer carboxylic acid groups .

Applications : The dimethyl analog is widely used in prodrug synthesis and as a ligand in metal-organic frameworks (MOFs) due to its planar structure .

Indole- and Thiophene-Based Dicarboxylic Acids

Compounds like 1H-Indole-2,3-dicarboxylic acid (C₁₀H₇NO₄, MW 205.17) and diethyl-2,5-diamino-3,4-thiophenedicarboxylate (C₁₂H₁₆N₂O₄S, MW 284.33) share functional group motifs but differ in aromaticity:

Electronic Properties :

- Indole derivatives exhibit stronger fluorescence due to extended conjugation.

- Thiophene-based analogs show superior charge-carrier mobility in solar cells .

Thiazolidine-2,4-dicarboxylic Acid

Thiazolidine-2,4-dicarboxylic acid (C₅H₇NO₄S, MW 177.17) replaces the pyrrole ring with a thiazolidine core. Key distinctions include:

Biological Activity

5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid (FM-PDA) is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of FM-PDA, synthesizing findings from various studies to provide a comprehensive overview.

FM-PDA has a molecular formula of C₇H₆N₂O₄ and a molar mass of 166.13 g/mol. Its structure includes two carboxylic acid groups and a formyl group, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of FM-PDA and its derivatives. Research indicates that pyrrole derivatives exhibit significant antibacterial and antifungal activities. For instance, derivatives synthesized from FM-PDA demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| FM-PDA | 15 (E. coli) | 18 (C. albicans) |

| Derivative A | 20 (S. aureus) | 22 (A. niger) |

| Derivative B | 18 (P. aeruginosa) | 20 (Fusarium spp.) |

The presence of the heterocyclic ring in these compounds is believed to enhance their interaction with microbial cell membranes, leading to increased permeability and ultimately cell death .

Anticancer Activity

FM-PDA has also been studied for its anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For example, one study reported that FM-PDA exhibited an IC₅₀ value of approximately 25 µM against HCT116 colon cancer cells, indicating moderate potency compared to standard chemotherapeutics like sunitinib .

Case Study: Cytotoxicity Assay

A cytotoxicity assay was performed using the WST-8 method on different cancer cell lines, including HCT116 and NCI-H460. The results indicated that FM-PDA had a dose-dependent inhibitory effect on cell viability:

- HCT116 : IC₅₀ = 25 µM

- NCI-H460 : IC₅₀ = 30 µM

These findings suggest that FM-PDA could serve as a lead compound for developing new anticancer agents .

The mechanism by which FM-PDA exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with key cellular targets involved in cell signaling pathways related to proliferation and apoptosis. The formyl group may facilitate binding to specific receptors or enzymes, enhancing its biological activity .

Safety and Toxicity

While FM-PDA shows promising biological activities, it is essential to evaluate its safety profile. Toxicity studies indicate that at lower concentrations, FM-PDA exhibits minimal cytotoxicity towards normal human cells, making it a potential candidate for therapeutic applications .

Q & A

Q. What are the key steps in synthesizing 5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid, and how can purity be optimized?

Synthesis typically involves formylation and methyl group introduction at specific pyrrole positions. A common approach includes:

- Step 1 : Condensation of pyrrole precursors under acidic conditions to form the dicarboxylic acid backbone .

- Step 2 : Controlled formylation using reagents like DMF/POCl3 to avoid over-substitution .

- Purity optimization : Use HPLC (≥97% purity) with reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate the compound .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- <sup>1</sup>H NMR : Identify methyl (δ 2.56 ppm), formyl (δ 9.8–10.2 ppm), and carboxylic proton signals (broad, δ 12–13 ppm) .

- LC-MS : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 225.1) and detect impurities .

- FT-IR : Verify carbonyl stretches (1700–1750 cm<sup>-1</sup> for carboxylic acids, ~1650 cm<sup>-1</sup> for formyl groups) .

Q. How can researchers functionalize the carboxylic acid groups for derivative synthesis?

- Esterification : Use methanol/H2SO4 to form dimethyl esters, improving solubility for further reactions .

- Amide formation : Activate carboxylic acids with EDC/HOBt, then react with amines (e.g., 2-diethylaminoethylamine) .

Advanced Research Questions

Q. How do structural analogs of this compound differ in bioactivity, and what SAR trends exist?

Q. What experimental strategies resolve contradictions in spectral data (e.g., NMR shifts) between batches?

- Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra to identify solvent-dependent shifts .

- Impurity profiling : Use LC-MS/MS to trace byproducts (e.g., incomplete formylation intermediates) .

- X-ray crystallography : Resolve ambiguous proton assignments via single-crystal structural analysis .

Q. How can reaction conditions be optimized for scale-up without compromising yield?

- Catalyst screening : Test Pd/C or enzyme-mediated systems for selective formylation .

- Flow chemistry : Implement continuous reactors to enhance heat/mass transfer and reduce side reactions .

- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. THF), and reagent ratios to identify robust parameters .

Q. What advanced analytical methods validate stability under physiological conditions?

Q. How can computational modeling predict interactions with biological targets?

- Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., aldose reductase) via formyl and carboxylic acid H-bonding .

- MD simulations : Assess conformational stability of the pyrrole ring in aqueous vs. lipid bilayer environments .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.